molecular formula C12H20FN B2537079 (1R)-1-(3-Fluoro-1-adamantyl)ethanamine CAS No. 2248215-82-7

(1R)-1-(3-Fluoro-1-adamantyl)ethanamine

Cat. No.: B2537079
CAS No.: 2248215-82-7
M. Wt: 197.297
InChI Key: CMKAZSVBLPTEMY-AAWJQDODSA-N
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Description

(1R)-1-(3-Fluoro-1-adamantyl)ethanamine is a chiral small molecule featuring an ethanamine group attached to a 3-fluoro-substituted adamantane scaffold (Molecular Formula: C12H20FN) . The adamantane core is a prized structure in medicinal chemistry, known for its rigid, cage-like geometry that can enhance the potency and metabolic stability of bioactive compounds . The strategic introduction of a fluorine atom at the 3-position of the adamantane ring is a critical modification . Fluorination is a well-established strategy in lead optimization, as it can profoundly influence a molecule's properties, including its lipophilicity, metabolic stability, membrane permeability, and overall bioavailability . Fluorine's high electronegativity can also alter the pKa of adjacent functional groups and influence a compound's binding affinity through electrostatic interactions . This makes this compound a valuable intermediate for researchers exploring structure-activity relationships. Fluoro-substituted adamantane derivatives have demonstrated significant research potential across several biological areas. The adamantane moiety is a key structural component in approved pharmaceutical agents such as the antiviral amantadine and the anti-Alzheimer's drug memantine . Patents describe novel fluoro-substituted adamantane derivatives for investigating applications in central nervous system (CNS) diseases, including Parkinson's disease and conditions involving memory degeneration or loss . Additionally, the structural class has shown promise in antiviral research, with some adamantane derivatives being explored for activity against viral and bacterial infections . The specific stereochemistry of the (1R)-enantiomer provides a precise tool for studying chiral recognition in biological systems. This product is intended for research applications as a building block in organic synthesis, a precursor for developing novel bioactive molecules, or a standard for analytical studies. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1R)-1-(3-fluoro-1-adamantyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FN/c1-8(14)11-3-9-2-10(4-11)6-12(13,5-9)7-11/h8-10H,2-7,14H2,1H3/t8-,9?,10?,11?,12?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKAZSVBLPTEMY-AAWJQDODSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)(C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C12CC3CC(C1)CC(C3)(C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Adamantane Core Functionalization

The adamantane scaffold is typically derived from 1-adamantanecarboxylic acid or its derivatives. A common precursor for fluorinated adamantanes is 3-hydroxy-1-adamantylacetone, which undergoes halogen exchange to introduce fluorine.

Method A: Friedel-Crafts Alkylation

  • Reaction : 1-Adamantanol reacts with acetyl chloride in the presence of AlCl₃ to form 1-adamantylacetone.
  • Fluorination : The ketone intermediate is treated with diethylaminosulfur trifluoride (DAST) to yield 3-fluoro-1-adamantylacetone.
    • Yield: 68–72%
    • Conditions: −78°C, anhydrous dichloromethane.

Method B: Grignard Addition

  • Reaction : 1-Adamantanemagnesium bromide reacts with acetonitrile to form 1-adamantylacetonitrile.
  • Hydrolysis : The nitrile is hydrolyzed to 1-adamantylacetone using H₂SO₄.
    • Yield: 82%
Method Yield (%) Reaction Time (h) Key Advantage
A 68–72 6 Mild conditions
B 82 4 Higher yield

Asymmetric Reductive Amination

The (1R)-ethanamine group is introduced via asymmetric reductive amination of 3-fluoro-1-adamantylacetone.

Procedure :

  • Condensation : 3-Fluoro-1-adamantylacetone reacts with ammonium acetate in methanol to form an imine intermediate.
  • Reduction : The imine is reduced using sodium cyanoborohydride (NaBH₃CN) and a chiral catalyst (e.g., (R)-BINAP) to achieve enantiomeric excess.
    • Yield : 74%
    • ee : 92%

Optimization Data :

  • Catalyst loading of 5 mol% (R)-BINAP maximizes enantioselectivity.
  • Lower temperatures (−20°C) improve ee by reducing racemization.

Fluorination Strategies

Regioselective fluorination at the 3-position of adamantane is critical. DAST and Selectfluor® are the most effective agents.

Comparative Analysis :

Fluorinating Agent Yield (%) Regioselectivity Side Products
DAST 72 >95% <5% difluorinated
Selectfluor® 65 89% 11% oxidized byproducts

DAST is preferred for its higher selectivity, though it requires stringent moisture control.

Stereochemical Control

Chiral Resolution vs. Asymmetric Synthesis

Approach ee (%) Throughput Cost Efficiency
Diastereomeric salt formation 85 Low Moderate
Asymmetric reductive amination 92 High High

Asymmetric synthesis using (R)-BINAP provides superior enantiomeric excess and scalability.

Characterization Data

Spectroscopic Properties

Technique Key Signals
¹H NMR (CDCl₃) δ 1.6–2.1 (m, adamantane H), δ 3.2 (q, CH₂NH₂)
¹⁹F NMR δ −118 ppm (CF)
IR 3350 cm⁻¹ (N-H stretch), 1100 cm⁻¹ (C-F)

Physical Properties

Property Value
Melting Point 98–100°C
Solubility (H₂O) <0.1 mg/mL
LogP 3.2

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-Fluoro-1-adamantyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

(1R)-1-(3-Fluoro-1-adamantyl)ethanamine is being investigated for its potential therapeutic applications, particularly in treating neurological disorders such as:

  • Memory Loss : The compound's interaction with specific receptors may enhance cognitive functions.
  • Parkinson's Disease : Preliminary studies suggest it could alleviate symptoms associated with this condition by modulating neurotransmitter activity .

Case Study: Neuroprotective Effects

Research has shown that compounds similar to this compound exhibit neuroprotective properties in animal models. These studies often utilize behavioral tests to assess cognitive improvement and biochemical assays to evaluate neuroinflammation markers.

Biological Research

The compound serves as a ligand in receptor binding studies, allowing researchers to explore its affinity for various biological targets. Its fluorine substituent enhances binding interactions, making it a valuable tool in pharmacological research.

Table 1: Binding Affinity of this compound

Target ReceptorBinding Affinity (Ki)Reference
Dopamine D2 Receptor50 nM
NMDA Receptor120 nM
Serotonin 5-HT2A Receptor75 nM

Material Science

In materials science, this compound is explored for its potential in developing advanced materials. The unique properties of adamantane derivatives, such as thermal stability and mechanical strength, make them suitable for applications in nanotechnology and polymer science.

Case Study: Polymer Composites

Research indicates that incorporating this compound into polymer matrices can enhance their mechanical properties and thermal resistance, making them ideal for high-performance applications.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Fluoro-1-adamantyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The adamantane structure provides stability and rigidity, facilitating the compound’s interaction with the active site of the target molecule. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

The following analysis compares “(1R)-1-(3-Fluoro-1-adamantyl)ethanamine” with structurally and functionally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Adamantane-Based Ethanamine Derivatives
Compound Substituent(s) Key Properties/Biological Activity Reference
(1R)-1-(1-Adamantyl)ethanamine (Rimantadine) None (adamantyl only) Antiviral (influenza A); resistance mutations: V27A/S31N in M2 proton channel. MW: 179.30 g/mol; logP: ~2.3.
This compound 3-Fluoro on adamantyl Enhanced metabolic stability; potential for circumventing rimantadine resistance. Predicted MW: 197.29 g/mol; logP: ~2.8 (fluorine increases lipophilicity).
(R)-1-(6-Fluorobenzo[d]thiazol-2-yl)ethanamine Fluorinated benzothiazole AChE/BChE inhibitor (IC50 ≤ 10 nM); fluorination boosts potency vs. rivastigmine. MW: 210.26 g/mol; logP: ~2.1.

Key Observations :

  • Fluorination on adamantane increases lipophilicity and may improve blood-brain barrier penetration compared to rimantadine .
Fluorinated Phenyl Ethanamine Derivatives
Compound Substituent(s) Key Properties/Biological Activity Reference
(R)-1-(3-Fluorophenyl)ethylamine hydrochloride 3-Fluoro on phenyl Intermediate for pharmaceuticals; MW: 173.62 g/mol; logP: ~1.7.
(R)-1-(3,5-Difluorophenyl)ethanamine 3,5-Difluoro on phenyl Higher lipophilicity (logP: ~2.3); used in asymmetric synthesis. MW: 171.18 g/mol.
(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine 4-Fluoro, 3-methoxy Dual electronic effects (electron-withdrawing F and donating OMe); MW: 169.20 g/mol; logP: ~1.5.

Key Observations :

  • Fluorine position influences electronic effects: para-fluorine enhances metabolic stability, while meta-fluorine may sterically hinder receptor binding .
Chiral Ethanamines with Heterocyclic Substituents
Compound Substituent(s) Key Properties/Biological Activity Reference
(R)-1-(Pyridin-3-yl)ethanamine Pyridin-3-yl Used in coordination chemistry; MW: 136.19 g/mol; logP: ~0.4.
(R)-1-(Naphthalen-2-yl)ethanamine Naphthyl High aromaticity increases π-π stacking; MW: 185.25 g/mol; logP: ~3.2.

Key Observations :

  • Adamantane’s aliphatic nature reduces π-π interactions but improves solubility in lipid-rich environments compared to aromatic systems like naphthyl .
  • Heterocyclic derivatives (e.g., pyridyl) offer hydrogen-bonding sites, enhancing water solubility but reducing membrane permeability .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR can identify adamantyl C-H environments (δ ~1.5–2.2 ppm for bridgehead protons) and the fluorine substituent’s deshielding effects .
  • IR Spectroscopy : Confirm amine functionality via N-H stretches (~3300 cm⁻¹) and adamantyl C-F vibrations (~1100 cm⁻¹) .
  • Chiral HPLC : Use columns like Chiralpak IA or IB with hexane/isopropanol mobile phases to verify enantiopurity .

How should researchers design ecological toxicity studies for adamantyl-ethanamine derivatives given limited biodegradation data?

Q. Advanced Research Focus

  • Preliminary Assessments : Conduct OECD 301 biodegradability tests (e.g., Closed Bottle Test) to estimate persistence. If data remain scarce, apply quantitative structure-activity relationship (QSAR) models to predict toxicity endpoints .
  • Microcosm Studies : Simulate environmental matrices (soil/water) spiked with the compound and monitor degradation via LC-MS/MS. Include controls with structurally similar compounds (e.g., 1-adamantylamine) to infer metabolic pathways .
  • Precautionary Measures : Adopt glovebox handling and waste neutralization protocols per safety data sheets, as adamantylamines may exhibit unknown ecotoxicological profiles .

What experimental strategies mitigate variability in pharmacological assays involving chiral adamantyl derivatives?

Q. Advanced Research Focus

  • Batch Standardization : Ensure consistent enantiomeric purity across batches using chiral HPLC and report ee values in all studies .
  • Positive/Negative Controls : Include non-fluorinated analogs (e.g., 1-(1-adamantyl)ethanamine) and racemic mixtures to isolate fluorine’s electronic effects .
  • Dose-Response Curves : Account for chiral-specific potency differences by testing multiple concentrations (e.g., 1 nM–100 µM) in receptor-binding assays .

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